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Compound of Interest

Compound Name: 2,2,6-Trimethyloctane

Cat. No.: B3054812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2,6-
trimethyloctane (CAS No. 62016-28-8), a branched alkane with the molecular formula C₁₁H₂₄

and a molecular weight of 156.31 g/mol .[1][2] This document collates available and predicted

spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared

(IR) spectroscopy, offering a valuable resource for substance identification and

characterization.

Data Presentation
The following tables summarize the key quantitative spectral data for 2,2,6-trimethyloctane. It

is important to note that where experimental data was not publicly available, predicted values

based on established principles of spectroscopy have been provided and are duly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹³C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental data, the following ¹³C NMR chemical

shifts for 2,2,6-trimethyloctane are predicted based on the analysis of its molecular structure

and typical chemical shift ranges for alkanes.[3][4] The chemical shifts are referenced to

tetramethylsilane (TMS) at 0 ppm.
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Carbon Atom Assignment
Predicted Chemical Shift
(δ) [ppm]

Carbon Type

C1 (CH₃) ~9 Primary (CH₃)

C2 (C) ~32 Quaternary (C)

C3 (CH₂) ~45 Secondary (CH₂)

C4 (CH₂) ~21 Secondary (CH₂)

C5 (CH₂) ~37 Secondary (CH₂)

C6 (CH) ~30 Tertiary (CH)

C7 (CH₂) ~39 Secondary (CH₂)

C8 (CH₃) ~11 Primary (CH₃)

C2-CH₃ (x2) ~29 Primary (CH₃)

C6-CH₃ ~20 Primary (CH₃)

1.1.2. ¹H NMR Spectral Data (Predicted)

Similarly, the ¹H NMR spectral data is predicted, outlining the expected chemical shifts,

multiplicities, and coupling constants.[5][6]
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Proton
Assignment

Predicted
Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Integration

H1 (CH₃) ~0.85 Triplet (t) ~7.0 3H

H3 (CH₂) ~1.25 Multiplet (m) - 2H

H4 (CH₂) ~1.15 Multiplet (m) - 2H

H5 (CH₂) ~1.35 Multiplet (m) - 2H

H6 (CH) ~1.50 Multiplet (m) - 1H

H7 (CH₂) ~1.10 Multiplet (m) - 2H

H8 (CH₃) ~0.88 Triplet (t) ~7.0 3H

C2-CH₃ (x2) ~0.86 Singlet (s) - 6H

C6-CH₃ ~0.84 Doublet (d) ~6.5 3H

Mass Spectrometry (MS)
The electron ionization mass spectrometry (EI-MS) data for 2,2,6-trimethyloctane is available

from the NIST WebBook.[7] The spectrum is characterized by fragmentation of the parent

alkane. The most abundant fragments are listed below.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Putative Fragment Ion

57 100% (Base Peak) [C₄H₉]⁺ (tert-butyl cation)

56 High [C₄H₈]⁺

43 High [C₃H₇]⁺ (isopropyl cation)

41 Moderate [C₃H₅]⁺ (allyl cation)

71 Moderate [C₅H₁₁]⁺

85 Moderate [C₆H₁₃]⁺

156 Low [C₁₁H₂₄]⁺ (Molecular Ion)
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Infrared (IR) Spectroscopy
Specific experimental IR absorption peaks for 2,2,6-trimethyloctane are not readily available.

However, as a branched alkane, its IR spectrum is expected to exhibit characteristic

absorptions for C-H and C-C bond vibrations.[8][9]

Vibrational Mode
Characteristic Absorption
Range (cm⁻¹)

Intensity

C-H Stretch (sp³) 2850 - 2960 Strong

C-H Bend (CH₃ and CH₂) 1450 - 1470 Medium

C-H Bend (CH₃, asymmetric) ~1375 Medium

C-C Stretch Not typically prominent Weak

Experimental Protocols
Standardized protocols for the acquisition of spectral data for alkanes are described below.

NMR Spectroscopy
Sample Preparation: A sample of 2,2,6-trimethyloctane (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a

frequency of 300 MHz or higher. A typical experiment involves a 30-degree pulse width, a

relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, with the

spectrometer tuned to the appropriate carbon frequency (e.g., 75 MHz for a 300 MHz

instrument). A proton-decoupled sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio. A wider spectral window is used, and a larger number of

scans (e.g., 1024 or more) are often required due to the lower natural abundance of the ¹³C

isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3054812?utm_src=pdf-body
https://webspectra.chem.ucla.edu/irtable.html
https://livrepository.liverpool.ac.uk/3186870/1/32979812.pdf
https://www.benchchem.com/product/b3054812?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (GC-MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas

chromatograph (GC). A dilute solution of 2,2,6-trimethyloctane in a volatile solvent (e.g.,

hexane or dichloromethane) is injected into the GC, where it is vaporized and separated

from other components.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron ionization (EI) is a common method, where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion as a function of its m/z value.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2,2,6-trimethyloctane, the IR spectrum can be

obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared

and placed in a sample cell.

Data Acquisition: The prepared sample is placed in the beam of an infrared spectrometer

(typically a Fourier-transform infrared, FTIR, instrument). The instrument scans a range of

infrared frequencies (typically 4000 to 400 cm⁻¹), and the absorption of radiation by the

sample is measured. The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate key workflows and

relationships relevant to the spectral analysis of 2,2,6-trimethyloctane.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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General workflow for the spectral analysis of a chemical compound.
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Major Fragments

2,2,6-Trimethyloctane
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m/z 85

loss of C₅H₁₁
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Proposed fragmentation pathway for 2,2,6-trimethyloctane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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